molecular formula C24H17N3O7S B11587466 ethyl 4-methyl-2-[1-(4-nitrophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-[1-(4-nitrophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate

Cat. No.: B11587466
M. Wt: 491.5 g/mol
InChI Key: YFZRICCBXJSYGR-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-2-[1-(4-NITROPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a chromeno-pyrrol core, a thiazole ring, and a nitrophenyl group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical sciences due to its potential biological activities.

Preparation Methods

The synthesis of ETHYL 4-METHYL-2-[1-(4-NITROPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chromeno-Pyrrol Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrrol core.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a haloketone.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is attached via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

ETHYL 4-METHYL-2-[1-(4-NITROPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring and the nitrophenyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group to an amino group is a common reaction, typically using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

ETHYL 4-METHYL-2-[1-(4-NITROPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-[1-(4-NITROPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The chromeno-pyrrol core and thiazole ring contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar compounds to ETHYL 4-METHYL-2-[1-(4-NITROPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE include:

    Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities.

    Thiazole Derivatives: Compounds containing the thiazole ring are known for their antimicrobial and anticancer properties.

    Chromene Derivatives: These compounds are studied for their antioxidant and anti-inflammatory activities.

ETHYL 4-METHYL-2-[1-(4-NITROPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of these structural motifs, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H17N3O7S

Molecular Weight

491.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[1-(4-nitrophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H17N3O7S/c1-3-33-23(30)21-12(2)25-24(35-21)26-18(13-8-10-14(11-9-13)27(31)32)17-19(28)15-6-4-5-7-16(15)34-20(17)22(26)29/h4-11,18H,3H2,1-2H3

InChI Key

YFZRICCBXJSYGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-])C

Origin of Product

United States

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